molecular formula C15H12ClN B189767 6-(chloromethyl)-11H-dibenzo[b,e]azepine CAS No. 21535-44-4

6-(chloromethyl)-11H-dibenzo[b,e]azepine

Cat. No.: B189767
CAS No.: 21535-44-4
M. Wt: 241.71 g/mol
InChI Key: IIMMHAZDMPISBS-UHFFFAOYSA-N
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Description

6-(chloromethyl)-11H-dibenzo[b,e]azepine is a chemical compound with the molecular formula C15H12ClN. It is an intermediate in the synthesis of various pharmaceutical compounds, most notably Epinastine, an antihistamine used to treat allergic conditions .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of epinastine , a potent antihistamine and mast cell stabilizer. Therefore, it can be inferred that the compound may interact with histamine receptors or other related targets in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(chloromethyl)-11H-dibenzo[b,e]azepine . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-(chloromethyl)-11H-dibenzo[b,e]azepine involves several steps. One common method includes the reaction of 11H-dibenzo[b,e]azepine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing by-products .

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-11H-dibenzo[b,e]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 6-(azidomethyl)-11H-dibenzo[b,e]azepine or 6-(thiocyanatomethyl)-11H-dibenzo[b,e]azepine are formed.

    Oxidation Products: Oxidation can lead to the formation of 6-(formylmethyl)-11H-dibenzo[b,e]azepine.

    Reduction Products: Reduction typically yields 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine.

Scientific Research Applications

6-(chloromethyl)-11H-dibenzo[b,e]azepine is primarily used as an intermediate in the synthesis of Epinastine, which is used in the treatment of allergic conditions such as allergic rhinitis and conjunctivitis. It is also used in research for developing new antihistamines and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 6-(chloromethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine
  • 6-(chloromethyl)-morphanthridine

Uniqueness

6-(chloromethyl)-11H-dibenzo[b,e]azepine is unique due to its specific structure that allows it to be a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in medicinal chemistry .

Properties

IUPAC Name

6-(chloromethyl)-11H-benzo[c][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMMHAZDMPISBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355711
Record name 6-(chloromethyl)-11H-dibenzo[b,e]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21535-44-4
Record name 6-(Chloromethyl)-11H-dibenz[b,e]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21535-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(chloromethyl)-11H-dibenzo[b,e]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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